molecular formula C8H11ClN2O2S B15278982 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B15278982
M. Wt: 234.70 g/mol
InChI Key: QABARVZNMAMQGB-UHFFFAOYSA-N
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Description

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride is an organic compound that belongs to the class of imidazopyridines. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. The sulfonyl chloride group attached to the third position of the pyridine ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the following steps:

    Formation of the Imidazopyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and an aldehyde, under acidic conditions.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazopyridine core with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes several types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction Reactions: The imidazopyridine core can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (for sulfonamide formation), alcohols (for sulfonate ester formation), and thiols (for sulfonate thioester formation). These reactions typically occur under mild conditions, such as room temperature and neutral pH.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Sulfonamide Derivatives: Formed by reacting with amines.

    Sulfonate Ester Derivatives: Formed by reacting with alcohols.

    Sulfonate Thioester Derivatives: Formed by reacting with thiols.

Scientific Research Applications

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
  • 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine

Uniqueness

8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-11-7(14(9,12)13)5-10-8(6)11/h5-6H,2-4H2,1H3

InChI Key

QABARVZNMAMQGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=NC=C2S(=O)(=O)Cl

Origin of Product

United States

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